

Application Notes and Protocols: Dasatinib in Chronic Myeloid Leukemia (CML) Research

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Compound of Interest

Compound Name: Protein kinase inhibitor 10

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These application notes provide a comprehensive overview of the use of Dasatinib, a potent second-generation tyrosine kinase inhibitor, in Chronic Myeloid Leukemia (CML) research. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase, a key driver of CML pathogenesis. Dasatinib is a powerful inhibitor of the BCR-ABL kinase and is utilized in the treatment of CML, particularly in cases of resistance or intolerance to first-generation inhibitors like imatinib.[1][2] Dasatinib also inhibits other kinases, including the SRC family kinases, c-KIT, and PDGFR.[2]

Mechanism of Action

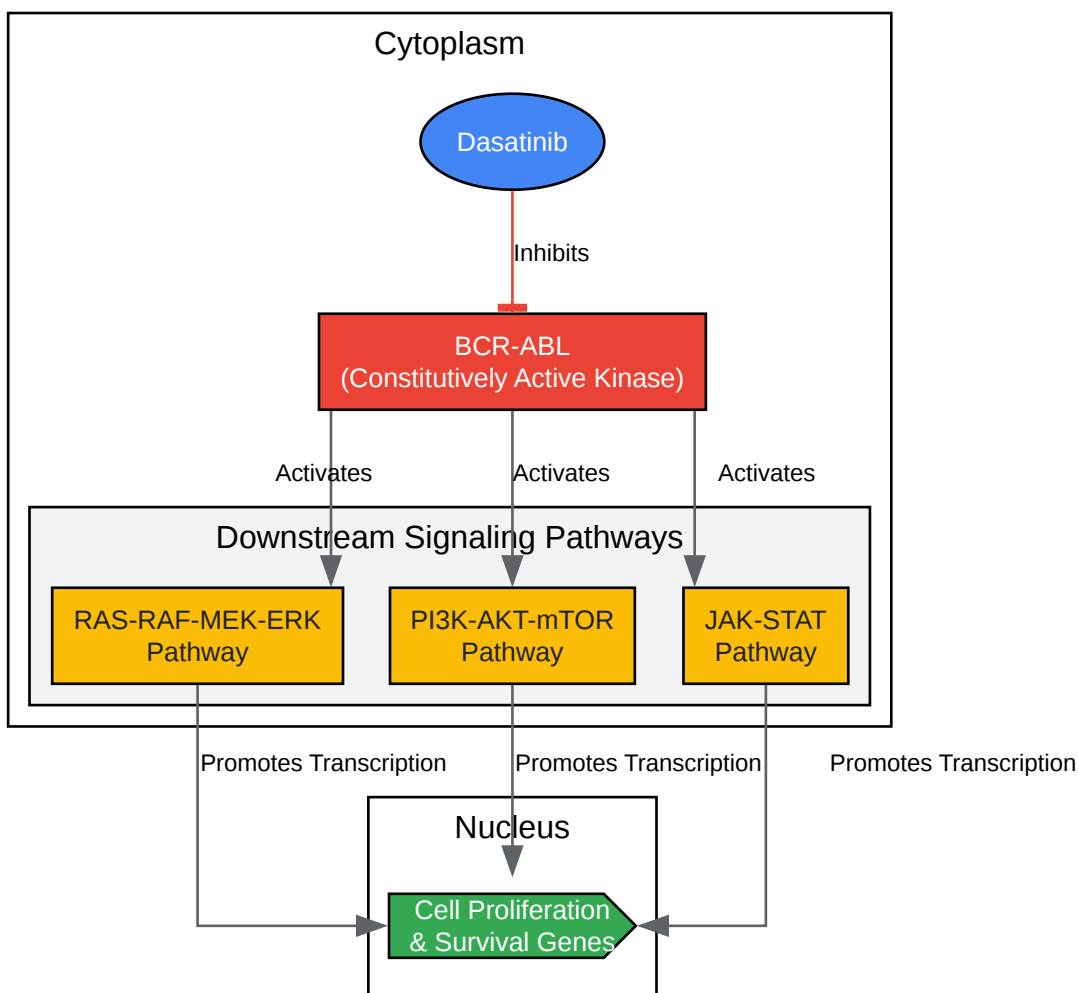
Dasatinib functions as an ATP-competitive inhibitor, binding to the active conformation of the BCR-Abl kinase. This dual inhibition of both Abl and Src kinases leads to the suppression of downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in CML cells.[1][3] Resistance to imatinib can occur through mutations in the BCR-ABL kinase domain, and Dasatinib has demonstrated efficacy against most imatinib-resistant mutations, with the notable exception of the T315I mutation.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for Dasatinib in the context of CML research.

Parameter	Value	Cell Line/Conditions	Reference
BCR-ABL IC50	<1 nM	K562	[2]
SRC Family Kinases IC50	0.5 - 2.5 nM	LYN, FYN, YES	[2]
Effective Concentration (Apoptosis)	10 - 100 nM	Ba/F3 cells expressing BCR-ABL	N/A
Clinical Dosage (CML)	100 mg once daily	Chronic Phase CML Patients	N/A

Signaling Pathway Diagram



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Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream pro-survival signaling pathways in CML cells.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Dasatinib Potency

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Dasatinib against the BCR-ABL kinase.

Materials:

- Recombinant BCR-ABL kinase

- Specific peptide substrate for BCR-ABL
- Dasatinib (various concentrations)
- ATP (radiolabeled or for use with a detection system)
- Assay buffer
- Kinase detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Prepare serial dilutions of Dasatinib in the assay buffer.
- In a multi-well plate, add the recombinant BCR-ABL kinase, the specific peptide substrate, and the various concentrations of Dasatinib.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection system.
- Plot the kinase activity against the logarithm of the Dasatinib concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay in CML Cell Lines

Objective: To assess the effect of Dasatinib on the viability of CML cells.

Materials:

- CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL)
- Dasatinib
- Complete cell culture medium
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)

- 96-well plates

Procedure:

- Seed the CML cells in a 96-well plate at a predetermined density.
- Allow the cells to adhere overnight (if applicable).
- Treat the cells with a range of Dasatinib concentrations for 24, 48, and 72 hours.
- At each time point, add the cell viability reagent according to the manufacturer's instructions.
- Measure the signal (absorbance or luminescence) using a plate reader.
- Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the EC50.

Protocol 3: Western Blot Analysis of BCR-ABL Signaling

Objective: To confirm the inhibition of BCR-ABL downstream signaling by Dasatinib.

Materials:

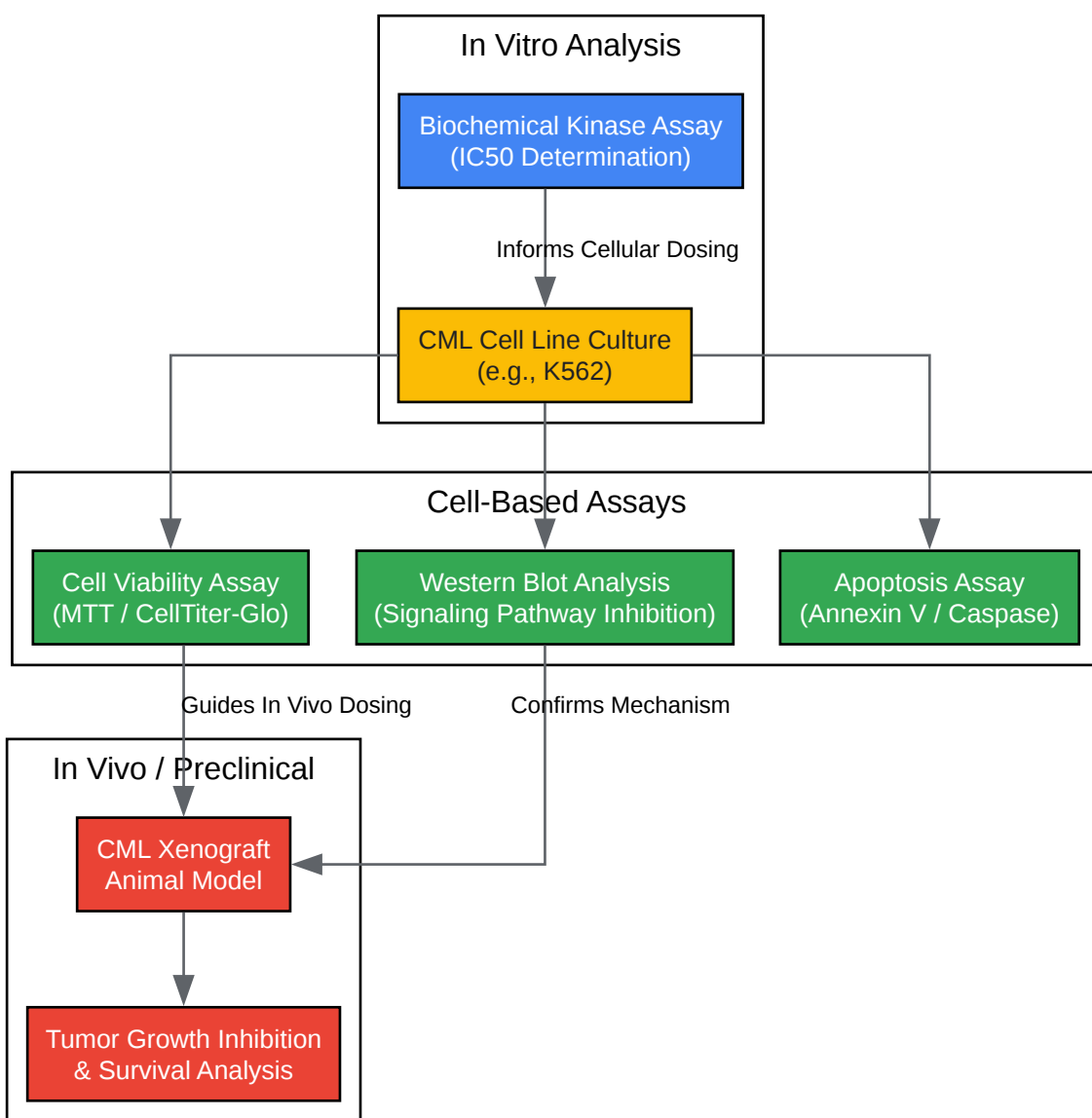
- CML cells
- Dasatinib
- Lysis buffer
- Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-phospho-STAT5, anti-phospho-ERK)
- Secondary antibodies (HRP-conjugated)
- SDS-PAGE and Western blot equipment

Procedure:

- Treat CML cells with Dasatinib at various concentrations for a specified time (e.g., 2-4 hours).

- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram



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Caption: A typical experimental workflow for evaluating the efficacy of Dasatinib in CML research, from in vitro validation to preclinical studies.

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